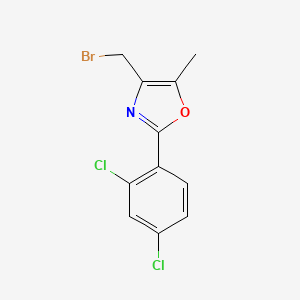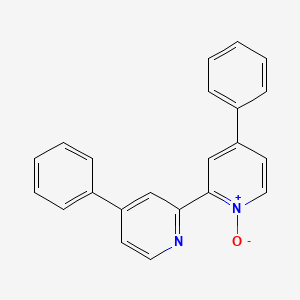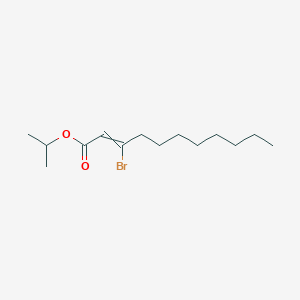![molecular formula C10H11BrO4S B14201443 Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester CAS No. 872674-88-9](/img/structure/B14201443.png)
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with a (2-bromoethyl)sulfonyl group, and the carboxyl group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester typically involves multiple steps. One common method starts with the bromination of ethylbenzene to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-[(2-bromoethyl)-]: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-[(2-chloroethyl)sulfonyl]-, methyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of methyl, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and potential biological activities. The presence of both the bromoethyl and sulfonyl groups allows for diverse reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
872674-88-9 |
|---|---|
Fórmula molecular |
C10H11BrO4S |
Peso molecular |
307.16 g/mol |
Nombre IUPAC |
methyl 4-(2-bromoethylsulfonyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)8-2-4-9(5-3-8)16(13,14)7-6-11/h2-5H,6-7H2,1H3 |
Clave InChI |
LVUYHLYURDNYJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)





![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
